characterization of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
characterization of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Abstract
The 7-azaindole scaffold, a core structure of the pyrrolopyridine family, is a privileged pharmacophore in modern medicinal chemistry, renowned for its role in the development of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid , a key heterocyclic building block. As a substituted 6-azaindole, this compound offers strategically positioned functional groups—a chlorine atom for cross-coupling reactions and a carboxylic acid for amide bond formation—making it an invaluable intermediate for constructing diverse chemical libraries. This document details a robust synthetic protocol and a multi-technique analytical workflow for its unambiguous characterization, providing researchers in drug discovery and chemical synthesis with the foundational knowledge required for its effective utilization.
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research. 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a solid at room temperature, possessing a unique combination of a hydrogen-bond donor (pyrrole N-H), a hydrogen-bond acceptor (pyridine N), and reactive handles for synthetic elaboration.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | - |
| Synonyms | 5-Chloro-6-azaindole-3-carboxylic acid | - |
| Molecular Formula | C₈H₅ClN₂O₂ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| Monoisotopic Mass | 196.00395 Da | [2] |
| Appearance | Expected to be a solid (e.g., off-white to yellow powder) | [1] |
| CAS Number | 1203498-99-0 (for the [2,3-b] isomer, specific CAS for [2,3-c] isomer may vary) |[1] |
Caption: Chemical structure of the title compound.
Synthesis via Ester Hydrolysis
The most direct and reliable route to 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is the saponification (base-catalyzed hydrolysis) of its corresponding ethyl or methyl ester. This method is widely employed for the synthesis of related azaindole carboxylic acids.[3]
The core of this transformation involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The reaction is driven to completion by the final, irreversible acid-base reaction between the newly formed carboxylic acid and the basic reaction medium, which forms the carboxylate salt. A subsequent acidification step is required to protonate the carboxylate, yielding the desired neutral carboxylic acid, which typically precipitates from the aqueous solution due to its lower solubility.
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol: Saponification
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the starting material, ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (1.0 eq.), in ethanol (approx. 10 mL per mmol of ester).
-
Base Addition: To the stirred solution, add a 2 M aqueous solution of sodium hydroxide (NaOH) (approx. 1.3 eq.). The addition of a co-solvent like ethanol is crucial as it ensures the miscibility of the aqueous base and the organic ester, facilitating an efficient reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation: Add deionized water to the residue to dissolve the carboxylate salt. While stirring vigorously, slowly add a suitable acid (e.g., glacial acetic acid or 1 M HCl) dropwise to adjust the pH to approximately 4-5. The use of a weaker acid like acetic acid can sometimes yield a cleaner product.
-
Isolation: The target carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum to a constant weight.
Comprehensive Spectroscopic Characterization
Unambiguous structural confirmation requires a suite of analytical techniques. The data presented below are predictive, based on established principles of spectroscopy and data from analogous structures.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom. The acidic proton of the carboxylic acid is a key diagnostic signal, appearing at a very characteristic downfield shift.[5]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.5 - 13.5 | br s | 1H | -COOH | Highly deshielded acidic proton, subject to hydrogen bonding. Disappears upon D₂O exchange. |
| ~11.8 - 12.2 | br s | 1H | N-H (Pyrrole) | Acidic proton on nitrogen, broadened due to quadrupolar relaxation and exchange. |
| ~8.6 | s | 1H | H4 | Singlet, deshielded by the adjacent pyridine nitrogen. |
| ~8.2 | s | 1H | H2 | Singlet, adjacent to the electron-withdrawing carboxylic acid and pyrrole nitrogen. |
| ~7.8 | s | 1H | H7 | Singlet, influenced by the adjacent chlorine atom. |
Note: DMSO-d₆ is the preferred solvent as it readily dissolves carboxylic acids and allows for the observation of exchangeable N-H and O-H protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The carbonyl carbon of the carboxylic acid is a key feature, found significantly downfield.[5]
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 | C=O | Carbonyl carbon of the carboxylic acid, highly deshielded. |
| ~145-150 | C5, C7a | Aromatic carbons attached to electronegative atoms (Cl and N). |
| ~125-135 | C3a, C4, C6 | Other quaternary and CH carbons within the aromatic system. |
| ~105-115 | C2, C3 | Pyrrole ring carbons, with C3 being deshielded by the attached carboxyl group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the presence of specific functional groups, which vibrate at characteristic frequencies upon absorbing infrared radiation. For a carboxylic acid, the spectrum is dominated by two unmistakable features: a very broad O-H stretch and a sharp, intense C=O stretch.[6][7]
Table 4: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded dimer) |
| ~3200 | Medium | N-H Stretch | Pyrrole |
| 1725 - 1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1620 - 1450 | Medium-Strong | C=C / C=N Stretch | Aromatic Rings |
| ~1300 | Medium | C-O Stretch | Carboxylic Acid |
| ~800-700 | Medium-Strong | C-Cl Stretch | Aryl Chloride |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Ion | Rationale |
|---|---|---|
| 197.0112 | [M+H]⁺ | Protonated molecular ion. The calculated exact mass for C₈H₆ClN₂O₂⁺. |
| 199.0083 | [M+2+H]⁺ | Isotope peak due to the presence of ³⁷Cl. Expected intensity is ~32% of the [M+H]⁺ peak. |
| 179.0006 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated parent ion. |
| 151.0163 | [M+H-HCOOH]⁺ | Loss of formic acid, a common fragmentation pathway for carboxylic acids. |
Purity Verification by High-Performance Liquid Chromatography (HPLC)
Beyond structural confirmation, establishing the purity of a synthesized compound is critical for its use in subsequent applications, especially in a drug discovery context. Reversed-phase HPLC is the standard method for this assessment.
Caption: General workflow for HPLC purity analysis.
Protocol: HPLC Purity Assessment
-
System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Deionized Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Conclusion and Future Directions
The comprehensive characterization of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid by NMR, FT-IR, and mass spectrometry provides an unambiguous analytical fingerprint, confirming its structure and identity. The synthetic protocol outlined is robust and scalable, enabling its production for research purposes. As a versatile chemical intermediate, this compound is primed for use in the synthesis of more complex molecules targeting a range of biological pathways. The presence of orthogonal functionalization sites—the carboxylic acid for derivatization and the chloro group for metal-catalyzed cross-coupling—positions it as a high-value building block for advancing medicinal chemistry programs and exploring novel chemical space.[8][9]
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